Zinc monoethylfumarate (MEF) is a chemical compound derived from fumaric acid. It is a key component of specific oral preparations of fumaric acid esters (FAE), notably Fumaderm® [, , ]. These preparations, containing dimethylfumarate (DMF) and salts of MEF, gained prominence in the 1980s as a more standardized approach to utilizing FAEs in scientific research, particularly in the study of psoriasis [, , ].
The primary application of zinc monoethylfumarate, as part of FAE formulations like Fumaderm®, appears to be in the study and treatment of psoriasis [, , ]. These formulations have shown significant efficacy in managing this condition, with 50-70% of patients experiencing a 75% improvement in the Psoriasis Area and Severity Index (PASI) within four months of treatment [, , ].
CAS No.: 68929-06-6
CAS No.: 61389-70-6
CAS No.: 910028-78-3
CAS No.: 18433-30-2
CAS No.: 1344-96-3
CAS No.: 21105-15-7